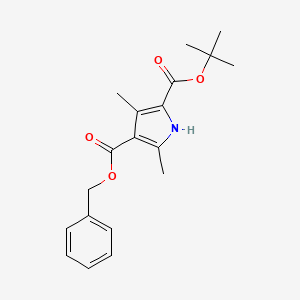
3-Benzyloxycarbonyl-2,4-dimethyl-t-butyloxycabonyl-1-H-pyrrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, 2-(1,1-dimethylethyl) 4-(phenylmethyl) ester is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, 2-(1,1-dimethylethyl) 4-(phenylmethyl) ester typically involves multiple steps:
Starting Material: The synthesis begins with 2,4-dimethylpyrrole.
Esterification: The carboxylic acid groups at positions 2 and 4 are esterified using appropriate alcohols (e.g., tert-butyl alcohol and benzyl alcohol) in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Purification: The resulting ester is purified through recrystallization or chromatography techniques to obtain the desired compound in high purity
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, 2-(1,1-dimethylethyl) 4-(phenylmethyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products Formed
Oxidation: Corresponding carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters or amides
Scientific Research Applications
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, 2-(1,1-dimethylethyl) 4-(phenylmethyl) ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, 2-(1,1-dimethylethyl) 4-(phenylmethyl) ester depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Chemical Reactivity: The ester groups can undergo hydrolysis, releasing the corresponding carboxylic acids, which can further participate in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester: Similar structure but with ethyl ester groups instead of tert-butyl and benzyl esters.
3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid: Lacks ester groups, making it less lipophilic and potentially less bioavailable.
Uniqueness
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, 2-(1,1-dimethylethyl) 4-(phenylmethyl) ester is unique due to its specific ester substitutions, which can influence its solubility, reactivity, and biological activity. The combination of tert-butyl and benzyl esters provides a balance between hydrophobicity and steric hindrance, potentially enhancing its performance in various applications.
Properties
CAS No. |
89909-48-8 |
|---|---|
Molecular Formula |
C19H23NO4 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
4-O-benzyl 2-O-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C19H23NO4/c1-12-15(17(21)23-11-14-9-7-6-8-10-14)13(2)20-16(12)18(22)24-19(3,4)5/h6-10,20H,11H2,1-5H3 |
InChI Key |
GERYTVIGMVPMOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1C(=O)OCC2=CC=CC=C2)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















